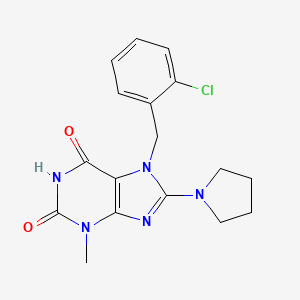

7-(2-chlorobenzyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

This purine-2,6-dione derivative features a 2-chlorobenzyl group at position 7, a methyl group at position 3, and a pyrrolidin-1-yl substituent at position 8. Its molecular formula is C₁₇H₂₀ClN₅O₃ (monoisotopic mass: 377.125 g/mol), with a ChemSpider ID of 2405070 .

Properties

IUPAC Name |

7-[(2-chlorophenyl)methyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN5O2/c1-21-14-13(15(24)20-17(21)25)23(10-11-6-2-3-7-12(11)18)16(19-14)22-8-4-5-9-22/h2-3,6-7H,4-5,8-10H2,1H3,(H,20,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTBYYHXUYGTOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorobenzyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route includes:

Starting Material Preparation: The synthesis begins with the preparation of 2-chlorobenzyl chloride and 3-methylxanthine.

Alkylation Reaction: 2-chlorobenzyl chloride is reacted with 3-methylxanthine in the presence of a base such as potassium carbonate (K₂CO₃) to form 7-(2-chlorobenzyl)-3-methylxanthine.

Pyrrolidinyl Substitution: The intermediate is then reacted with pyrrolidine under reflux conditions to introduce the pyrrolidinyl group at the 8-position of the purine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions can target the chlorobenzyl group, potentially converting it to a benzyl group.

Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) in the presence of a base.

Major Products

Oxidation: Carboxylic acid derivatives.

Reduction: Benzyl derivatives.

Substitution: Azide or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-(2-chlorobenzyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study purine metabolism and its effects on cellular processes. It may serve as a probe to investigate enzyme interactions and metabolic pathways involving purines.

Medicine

Medically, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit activity against certain diseases, including cancer and viral infections, due to their ability to interfere with nucleic acid synthesis.

Industry

In the industrial sector, this compound can be used in the development of pharmaceuticals and agrochemicals. Its synthesis and modifications can lead to the discovery of new drugs and bioactive molecules.

Mechanism of Action

The mechanism of action of 7-(2-chlorobenzyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. It may inhibit or modulate the activity of these enzymes, leading to altered cellular functions. The pathways involved include nucleotide synthesis and degradation, which are crucial for DNA and RNA synthesis.

Comparison with Similar Compounds

Position 8 Substitution Variants

The pyrrolidin-1-yl group at position 8 distinguishes this compound from analogs with alternative substituents. Key comparisons include:

Position 7 Substitution Variants

The 2-chlorobenzyl group at position 7 is critical for hydrophobic interactions. Notable analogs include:

Biological Activity

7-(2-chlorobenzyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. Its structure includes a chlorobenzyl group, a methyl group, and a pyrrolidinyl group attached to a purine core. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition.

- IUPAC Name : 7-[(2-chlorophenyl)methyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione

- Molecular Formula : C17H18ClN5O2

- CAS Number : 361174-79-0

The biological activity of this compound is primarily attributed to its interaction with enzymes involved in purine metabolism. It may inhibit or modulate the activity of these enzymes, affecting cellular functions related to nucleotide synthesis and degradation. The unique substituents on the purine core enhance its binding affinity to specific molecular targets, which can lead to altered biological responses.

Antitumor Activity

Research indicates that compounds structurally related to 7-(2-chlorobenzyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione exhibit potential antitumor effects. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit enzymes such as NNMT (nicotinamide N-methyltransferase), which plays a role in cancer metabolism. Inhibition of NNMT has been linked to reduced tumor growth and improved therapeutic outcomes .

Case Studies

-

Study on Antitumor Effects :

- Objective : To evaluate the cytotoxic effects of 7-(2-chlorobenzyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione on human cancer cell lines.

- Methodology : Various concentrations of the compound were tested on breast and lung cancer cell lines.

- Results : The compound exhibited significant cytotoxicity at higher concentrations, with IC50 values indicating effective inhibition of cell growth.

-

Enzyme Interaction Study :

- Objective : To determine the inhibitory effect of the compound on NNMT.

- Methodology : Enzyme assays were conducted using purified NNMT and varying concentrations of the compound.

- Results : The compound demonstrated a dose-dependent inhibition of NNMT activity, suggesting its potential as a therapeutic agent in cancer treatment.

Applications in Medicine

The promising biological activities of 7-(2-chlorobenzyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione suggest potential applications in drug development for treating cancers and other diseases linked to purine metabolism disruption. Further studies are required to explore its pharmacokinetics and safety profile.

Q & A

Q. What are the recommended synthetic routes for 7-(2-chlorobenzyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione, and what challenges arise during its preparation?

A multi-step synthesis is typically employed, involving:

- Chlorination : Reacting the purine core with N-chlorosuccinimide (NCS) in THF to introduce chlorine at the 8-position (yields ~70%) .

- Alkylation : Substituting the 8-chloro group with pyrrolidine under basic conditions (e.g., NaSMe in DMF at 100°C, ~43% yield) .

- Benzylation : Introducing the 2-chlorobenzyl group via nucleophilic substitution using K2CO3 and iodomethane in DMF .

Key Challenges : Low yields in alkylation steps due to steric hindrance and competing side reactions. Purification via silica gel chromatography (PE:EA gradients) or recrystallization (EtOH:MeOH) is critical .

Q. How should researchers characterize the purity and structural integrity of this compound?

- NMR Spectroscopy : Confirm substitution patterns (e.g., δ 3.54 ppm for N-methyl groups in CDCl3) and benzyl protons (δ 4.07–4.08 ppm) .

- HRMS : Validate molecular weight (e.g., [M+H]<sup>+</sup> calcd for C19H20ClN5O2: 394.1294) .

- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. What in vitro assays are suitable for initial biological evaluation of this compound?

- Enzyme Inhibition : Screen against kinases (e.g., MLKL for necroptosis inhibition) using fluorescence-based assays (IC50 determination) .

- Cellular Assays : Test cytotoxicity via MTT assays in cancer cell lines (e.g., HT-29) and compare to reference inhibitors (e.g., TC13172) .

Advanced Research Questions

Q. How can conflicting SAR data on pyrrolidine substituents be resolved?

- Comparative Docking : Use X-ray crystallography (e.g., PDB: 6Z8) to model interactions with target enzymes . For example, pyrrolidine’s ring conformation may affect binding to hydrophobic pockets in kinases .

- Free-Wilson Analysis : Systematically vary substituents (e.g., piperidine vs. pyrrolidine) and correlate with IC50 values to identify critical functional groups .

Q. What strategies optimize low-yield steps in the synthesis?

Q. How can metabolic stability be improved for in vivo studies?

Q. What methods resolve discrepancies in biological activity across assay platforms?

- Orthogonal Assays : Validate kinase inhibition via both biochemical (e.g., ADP-Glo) and cellular (e.g., Western blot for phospho-MLKL) assays .

- Counter-Screening : Test against off-targets (e.g., DPP-4 in ) to rule out nonspecific effects .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on substituent effects at the 8-position?

Q. Why do similar purine-diones show variable stability under storage?

- Light Sensitivity : The 2-chlorobenzyl group increases susceptibility to photodegradation. Store in amber vials under inert gas (N2) at 2–8°C .

- Hygroscopicity : Use desiccants (e.g., silica gel) to prevent hydrolysis of the dione ring .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.